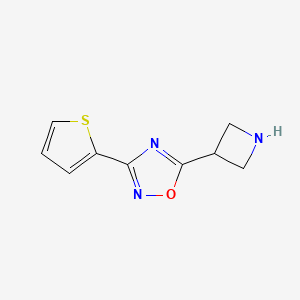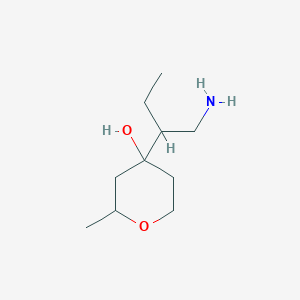
4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol is a chemical compound with a unique structure that includes an oxane ring substituted with an aminobutan-2-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol, followed by subsequent reactions with sugar aldoses in the presence of a catalytic amount of acetic acid . This method allows for the formation of the desired compound with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
化学反応の分析
Types of Reactions: 4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study various biochemical pathways. In medicine, the compound has potential therapeutic applications, particularly in the development of new drugs. Additionally, in industry, it may be used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds: Similar compounds to 4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol include other oxane derivatives and aminobutan-2-yl substituted compounds. Examples include 4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol and 4-(1-Aminobutan-2-yl)oxepan-4-ol .
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
4-(1-aminobutan-2-yl)-2-methyloxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(7-11)10(12)4-5-13-8(2)6-10/h8-9,12H,3-7,11H2,1-2H3 |
InChIキー |
PIUOTKFMAROKSW-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C1(CCOC(C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


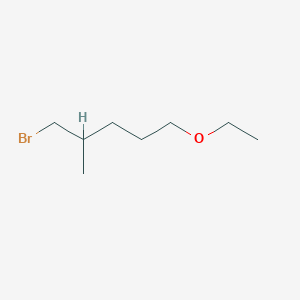
![Methyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13184824.png)
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
![4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13184836.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)
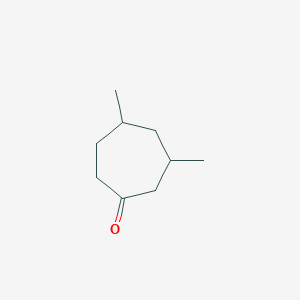
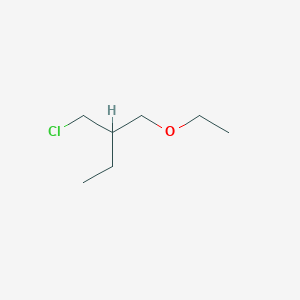
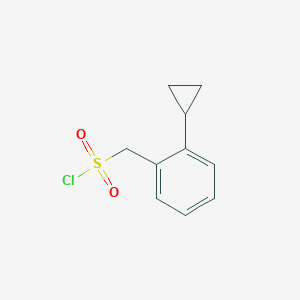
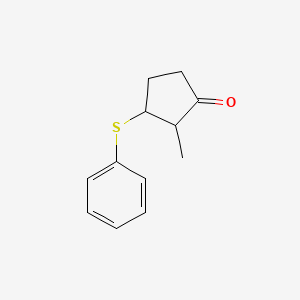

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)
![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)

